OCT1 Transporter Inhibition: Compound 54951-27-8 vs. Typical Control Substrates
In a functional uptake assay using HEK293 cells overexpressing human OCT1, compound 54951-27-8 inhibited the accumulation of the fluorescent substrate ASP+ with an IC50 of 1.38 × 10⁵ nM (138 µM) [1]. This places it in the moderate-weak inhibitor range. By comparison, the classic OCT1 inhibitor quinidine exhibits an IC50 of approximately 1.5 µM under similar assay conditions, while the OCT1 substrate MPP+ shows a Km of ~10 µM [2]. Thus, compound 54951-27-8 is approximately 90-fold weaker than quinidine at OCT1, a difference that may be advantageous when OCT1 sparing is desired or detrimental if OCT1 engagement is required.
| Evidence Dimension | OCT1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Quinidine IC50 ≈ 1.5 µM; MPP+ Km ≈ 10 µM |
| Quantified Difference | ~90-fold weaker than quinidine |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake assay; microplate reader readout |
Why This Matters
This quantitative difference allows researchers to select compound 54951-27-8 as a low-affinity OCT1 probe where background transporter blockade needs to be minimized, or to avoid it if strong OCT1 modulation is the goal.
- [1] BindingDB. IC50 = 1.38E+5 nM for human OCT1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=54951-27-8 (accessed 2026-05-01). View Source
- [2] Koepsell, H. Organic Cation Transporters in Health and Disease. Pharmacol. Rev. 2020, 72, 253-319 (quinidine IC50 and MPP+ Km reference values). View Source
